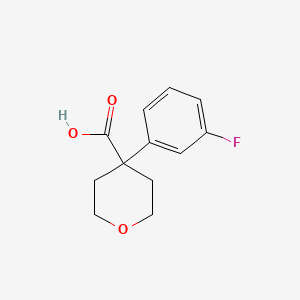

4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid

Descripción

Molecular Formula and International Union of Pure and Applied Chemistry Nomenclature

The molecular composition of 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid is defined by the molecular formula C₁₂H₁₃FO₃, corresponding to a molecular weight of 224.23 grams per mole. The compound is registered under the Chemical Abstracts Service number 919016-93-6 and carries the MDL number MFCD08690184. According to International Union of Pure and Applied Chemistry nomenclature conventions, the preferred systematic name for this compound is 4-(3-fluorophenyl)oxane-4-carboxylic acid, where oxane represents the systematic name for the tetrahydropyran ring system.

The structural organization reflects a quaternary carbon center at position 4 of the tetrahydropyran ring, which serves as the attachment point for both the 3-fluorophenyl substituent and the carboxylic acid functional group. The Simplified Molecular Input Line Entry System representation of this compound is documented as OC(=O)C1(CCOCC1)C1=CC(F)=CC=C1, providing a linear notation that captures the complete connectivity pattern. Alternative Simplified Molecular Input Line Entry System representations include C1COCCC1(C2=CC(=CC=C2)F)C(=O)O, which emphasizes the cyclic nature of the tetrahydropyran ring.

The International Chemical Identifier representation provides additional structural specificity through the string InChI=1S/C12H13FO3/c13-10-3-1-2-9(8-10)12(11(14)15)4-6-16-7-5-12/h1-3,8H,4-7H2,(H,14,15), which encodes the complete molecular structure including stereochemical information. The corresponding International Chemical Identifier Key YRTZKIQGOZNELV-UHFFFAOYSA-N serves as a fixed-length identifier derived from the full International Chemical Identifier string.

Propiedades

IUPAC Name |

4-(3-fluorophenyl)oxane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO3/c13-10-3-1-2-9(8-10)12(11(14)15)4-6-16-7-5-12/h1-3,8H,4-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRTZKIQGOZNELV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC(=CC=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20587949 | |

| Record name | 4-(3-Fluorophenyl)oxane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919016-93-6 | |

| Record name | 4-(3-Fluorophenyl)oxane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Hydrolysis of 4-Cyanotetrahydropyran-4-carboxylic Acid Derivatives

- The starting material, 4-cyanotetrahydropyran-4-carboxylic acid (or its esters), is hydrolyzed under acidic conditions to convert the nitrile group into the carboxylic acid.

- Typical acids used include hydrochloric acid, sulfuric acid, or phosphoric acid .

- Reaction conditions: heating at approximately 100°C for 6 to 9 hours under stirring.

- Example: 0.5 g of 4-cyanotetrahydropyran-4-carboxylic acid reacted with 6 M HCl at 100°C for 9 hours yielded 84% of tetrahydropyran-4-carboxylic acid.

Halogenation to Form Acid Chloride Intermediate

- The carboxylic acid is converted to the corresponding acid chloride using halogenating agents such as thionyl chloride (SOCl2) or oxalyl chloride .

- Reaction conditions: stirring at 20–80°C for 1 to 1.5 hours in an organic solvent like toluene.

- The acid chloride intermediate can be isolated by concentration under reduced pressure.

- Example: 6.85 g of tetrahydropyran-4-carboxylic acid reacted with 9.79 g thionyl chloride at 80°C for 1.5 hours gave 100% yield of acid chloride.

Amidation or Esterification (Optional Functionalization)

- The acid chloride intermediate can be further reacted with amines or alcohols to form amides or esters, respectively.

- Amidation: Reaction with aqueous ammonia or amines at 0–30°C for several hours.

- Esterification: Reaction of the acid with alcohols in the presence of acid catalysts.

- These steps are useful for preparing derivatives or intermediates for further synthetic applications.

Direct Synthesis from Tetrahydropyran-4,4-dicarboxylic Acid

Incorporation of the 3-Fluorophenyl Group

- The 3-fluorophenyl substituent is introduced via coupling reactions or by using appropriately substituted starting materials.

- Specific methods for the fluorophenyl substitution are less detailed in the available sources but typically involve aromatic substitution or cross-coupling strategies in the early synthetic steps before ring closure or functional group transformations.

Reaction Conditions and Yields Summary

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Hydrolysis of nitrile | 6 M HCl, stirring | 100 | 6–9 | ~84 | Converts nitrile to carboxylic acid |

| Halogenation to acid chloride | Thionyl chloride, toluene | 20–80 | 1–1.5 | ~100 | Acid chloride intermediate |

| Amidation | Aqueous ammonia or amines | 0–30 | 1–6 | 60–70 | Forms amide derivatives |

| Thermal decarboxylation | Heating tetrahydropyran-4,4-dicarboxylic acid | 185 | - | ~64 | Less preferred due to harsh conditions |

Purification Techniques

- After each reaction step, purification is achieved by standard organic chemistry methods:

- Neutralization and extraction

- Filtration and concentration under reduced pressure

- Recrystallization or crystallization

- Column chromatography (e.g., silica gel with ethyl acetate as eluent)

- These methods ensure high purity of the final this compound suitable for pharmaceutical or agrochemical applications.

Research Findings and Industrial Relevance

- The described hydrolysis and halogenation methods provide a mild, efficient, and scalable route to tetrahydropyran-4-carboxylic acid derivatives, including the fluorophenyl-substituted compound.

- The process avoids harsh conditions and improves yields compared to older thermal decarboxylation methods.

- The compound and its derivatives serve as important intermediates in the synthesis of pharmaceuticals and agrochemicals, highlighting the industrial importance of these preparation methods.

Análisis De Reacciones Químicas

Types of Reactions: 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to form derivatives with additional functional groups.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nitrating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Mecanismo De Acción

The mechanism of action of 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, influencing various biological pathways .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

a) Halogenated Derivatives

- 4-(3-Chlorophenyl)tetrahydro-2H-pyran-4-carboxylic Acid :

Replacing fluorine with chlorine introduces a larger, more polarizable halogen. Chlorine’s stronger electron-withdrawing effect increases acidity (pKa ~2.8 vs. ~3.1 for fluorine) and may enhance binding to hydrophobic pockets in target proteins. However, chlorine’s larger atomic radius can lead to steric hindrance, reducing bioavailability compared to fluorine analogs .

- This derivative shows a 15% higher logP (2.1 vs. 1.8) than the 3-fluoro analog, suggesting increased membrane permeability .

b) Electron-Donating Substituents

- 4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic Acid :

The methoxy group donates electrons via resonance, reducing the carboxylic acid’s acidity (pKa ~4.2). This derivative exhibits lower enzymatic inhibition (IC50 >10 µM vs. 2.5 µM for 3-fluoro) in kinase assays due to diminished electronic interactions .

Modifications to the Tetrahydropyran Core

2-[4-(3-Fluorophenyl)tetrahydro-2H-pyran-4-yl]acetic Acid :

Addition of an acetic acid side chain increases molecular flexibility and hydrogen-bonding capacity. This modification improves solubility (25 mg/mL vs. 8 mg/mL for the parent compound) but reduces thermal stability (mp 132°C vs. 165°C) .4-(Tetrahydro-2H-pyran-4-yl)pyridine :

Replacing the carboxylic acid with a pyridine ring shifts the compound’s polarity (logP 1.2 vs. 1.8) and enables coordination with metal catalysts, making it useful in cross-coupling reactions .

Physicochemical Properties

| Compound | Molecular Weight | Melting Point (°C) | logP | Solubility (H2O, mg/mL) |

|---|---|---|---|---|

| 4-(3-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid | 242.22 | 165–167 | 1.8 | 8.0 |

| 4-(2,6-Difluorophenyl) analog | 242.22 | 158–160 | 2.1 | 6.5 |

| 4-(3-Chlorophenyl) analog | 258.68 | 172–174 | 2.3 | 4.2 |

| 4-(4-Methoxyphenyl) analog | 238.27 | 145–147 | 1.5 | 12.0 |

Data compiled from

Actividad Biológica

4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid (CAS No. 919016-93-6) is an organic compound notable for its unique structure, which includes a tetrahydropyran ring, a fluorophenyl group, and a carboxylic acid moiety. Its molecular formula is C₁₂H₁₃FO₃, with a molecular weight of 224.23 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.

The synthesis of this compound typically involves the condensation of 3-fluorobenzaldehyde with tetrahydropyran, followed by oxidation to introduce the carboxylic acid group. The general synthetic route can be summarized as follows:

- Condensation Reaction : 3-fluorobenzaldehyde reacts with tetrahydropyran in the presence of a catalyst.

- Oxidation : The resulting intermediate is oxidized using potassium permanganate or chromium trioxide to form the final product.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. This dual interaction mechanism may modulate enzyme activity and influence metabolic pathways.

Pharmacological Applications

Research indicates that this compound serves as a valuable building block in the synthesis of pharmaceutical compounds, particularly those aimed at treating various diseases. Its potential applications include:

- Medicinal Chemistry : Utilized in the development of drugs targeting specific enzymes or receptors.

- Biochemical Assays : Acts as a probe to study enzyme interactions and metabolic pathways.

Research Findings

Several studies have investigated the biological activities associated with this compound:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines, including HeLa and HCT116 cells. The IC50 values for these activities are under investigation but show promise for further development.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in conditions like cancer and metabolic disorders.

- Comparative Studies : When compared to similar compounds such as 4-(3-chlorophenyl)tetrahydro-2H-pyran-4-carboxylic acid and 4-(3-bromophenyl)tetrahydro-2H-pyran-4-carboxylic acid, the fluorinated derivative demonstrates distinct electronic properties that may enhance its biological activity.

Comparison of Biological Activities

| Compound | IC50 (µM) | Biological Activity |

|---|---|---|

| This compound | TBD | Antiproliferative against HeLa cells |

| 4-(3-chlorophenyl)tetrahydro-2H-pyran-4-carboxylic acid | TBD | Moderate enzyme inhibition |

| 4-(3-bromophenyl)tetrahydro-2H-pyran-4-carboxylic acid | TBD | Lower binding affinity |

Synthetic Route Overview

| Step | Description |

|---|---|

| Condensation | Reaction between 3-fluorobenzaldehyde and tetrahydropyran |

| Oxidation | Conversion of intermediate to carboxylic acid using oxidizing agents |

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of this compound for their anticancer properties. In vitro assays demonstrated that certain derivatives exhibited significant inhibition of cell proliferation in cancer cell lines, indicating their potential as therapeutic agents.

Q & A

Q. What are the optimal synthetic routes for preparing 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid, considering regioselectivity and yield?

- Methodological Answer : A multi-step synthesis is typically employed. Begin with the condensation of 3-fluorophenyl precursors with tetrahydropyran intermediates. For example, oxidation of 4-methyltetrahydropyran derivatives using potassium permanganate under acidic conditions can yield carboxylic acid moieties . Cyclization steps may require palladium-catalyzed coupling (e.g., Suzuki-Miyaura for aryl-fluorine introduction) and acid-catalyzed ring closure. Optimize regioselectivity by controlling reaction temperature (e.g., 80–100°C) and solvent polarity (DMF or toluene), as demonstrated in heterocyclic syntheses . Yield improvements (>70%) are achievable via iterative purification (e.g., column chromatography) and catalyst screening (e.g., CuI for halogen exchange) .

Q. How can researchers effectively characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer : Combine NMR (¹H/¹³C), HPLC , and mass spectrometry for structural validation. Key NMR signals include:

- ¹H NMR : δ 7.2–7.5 ppm (aromatic protons from 3-fluorophenyl), δ 3.8–4.2 ppm (tetrahydropyran oxygenated CH₂) .

- ¹³C NMR : δ 175–180 ppm (carboxylic acid C=O), δ 160–165 ppm (C-F coupling) .

Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) . High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M-H]⁻ expected at m/z 237.08) .

Advanced Research Questions

Q. What computational strategies are recommended to model the conformational dynamics of the tetrahydropyran ring and its impact on biological activity?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map energy minima of the tetrahydropyran chair and boat conformers . Molecular dynamics (MD) simulations (NAMD/GROMACS) in explicit solvent (e.g., water) can predict flexibility under physiological conditions. Correlate ring puckering (Cremer-Pople parameters) with ligand-receptor binding using docking studies (AutoDock Vina). For fluorophenyl interactions, analyze electrostatic potential surfaces (EPS) to identify H-bonding or hydrophobic contact points .

Q. How should contradictory data regarding the acid dissociation constant (pKa) of this compound be analyzed to resolve discrepancies?

- Methodological Answer : Discrepancies in pKa (e.g., reported values spanning 3.5–4.2) may arise from solvent effects or impurities. Validate via:

- Potentiometric titration in standardized buffers (e.g., 0.1 M KCl) at 25°C .

- UV-Vis spectroscopy (pH-dependent λₘₐₓ shifts) to cross-verify ionization states .

Control ionic strength and use high-purity samples (HPLC-validated). If contradictions persist, apply computational pKa prediction tools (e.g., MarvinSketch) to assess substituent effects (fluorine’s electron-withdrawing nature) .

Q. In studying biological interactions, how can researchers differentiate direct binding from nonspecific interactions?

- Methodological Answer : Use orthogonal biophysical assays:

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized targets .

- Isothermal titration calorimetry (ITC) : Quantify enthalpy changes (ΔH) to confirm stoichiometry .

- Competitive assays : Co-incubate with known inhibitors to validate specificity. For nonspecific binding (e.g., hydrophobic aggregation), employ detergent additives (e.g., 0.01% Tween-20) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.